N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 4-fluorobenzamide moiety at position 2. The 3,4-dimethoxyphenyl group contributes to electron-rich aromatic interactions, while the 4-fluorobenzamide substituent enhances lipophilicity and metabolic stability .
The synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., benzoyl chlorides) and aminofurazan precursors under basic conditions, as demonstrated in related analogs . Structural confirmation relies on spectroscopic techniques (IR, NMR, MS) and elemental analysis, with characteristic absorption bands for carbonyl (C=O, ~1660–1680 cm⁻¹) and C=S (1240–1255 cm⁻¹) groups providing key validation .
Properties
Molecular Formula |
C17H14FN3O4 |
|---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15-16(21-25-20-15)19-17(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
RVJHHMCMGPZDCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves a multi-step process One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to cyclization to form the oxadiazole ringThe reaction conditions often include the use of reagents such as EDCI.HCl and DMAP in anhydrous dichloromethane, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its ability to chelate metal ions can contribute to its role as a corrosion inhibitor .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: The 4-fluoro substituent (target compound) vs. 3-fluoro (compound 14 ) influences electronic distribution.
- Methoxy vs. Ethoxy : Ethoxy groups (e.g., in compound 14 ) increase steric bulk and electron-donating capacity compared to methoxy, altering solubility and metabolic pathways.
- Trifluoromethyl Substitution : The trifluoromethyl group (compound 13 ) introduces strong electron-withdrawing effects, which may enhance binding to electrophilic pockets but reduce bioavailability due to higher hydrophobicity.
Challenges and Opportunities
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorine substitution resists metabolic degradation, favoring the target compound’s pharmacokinetic profile .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is an organic compound belonging to the oxadiazole derivatives. Its unique structure incorporates a 1,2,5-oxadiazole ring and a dimethoxyphenyl group, which contribute to its potential biological activities. This article explores its biological activity based on various studies and findings.
- Molecular Formula : C20H19N3O5
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Receptor Binding : The compound may bind to cellular receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways.
- Apoptosis Modulation : The compound may induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell survival and death.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. It has demonstrated:
- Cytotoxic Effects : In vitro assays indicate significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
Antimicrobial Activity
The compound shows promising antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
-
Study on Anticancer Effects :
A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. -
Antimicrobial Efficacy Study :
Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The results confirmed its effectiveness and highlighted its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
